Carprofen-13C,d3
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Overview
Description
Carprofen-13C,d3 is a deuterium and carbon-13 labeled derivative of Carprofen, a nonsteroidal anti-inflammatory drug (NSAID). Carprofen is known for its multi-target inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . The labeling with deuterium and carbon-13 makes this compound particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Preparation Methods
The synthesis of Carprofen-13C,d3 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Carprofen molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the Carprofen structure through a series of chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Carprofen-13C,d3 undergoes various chemical reactions similar to its unlabeled counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the aromatic ring of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carprofen-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of Carprofen, helping to elucidate the drug’s pharmacokinetics and dynamics.
Biology: In biological research, this compound is employed to study the interaction of Carprofen with various biological targets, including enzymes and receptors.
Medicine: this compound is used in preclinical studies to investigate the safety and efficacy of Carprofen and its derivatives.
Mechanism of Action
The mechanism of action of Carprofen-13C,d3 is similar to that of Carprofen. It acts as a multi-target inhibitor of FAAH and COX enzymes. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain . The inhibition of FAAH leads to increased levels of endocannabinoids, which also contribute to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Carprofen-13C,d3 can be compared with other labeled NSAIDs, such as:
Ketoprofen-d3: Another deuterium-labeled NSAID used in similar pharmacokinetic studies.
Diclofenac-13C6: A carbon-13 labeled NSAID used for tracing metabolic pathways.
Properties
Molecular Formula |
C15H12ClNO2 |
---|---|
Molecular Weight |
277.72 g/mol |
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1+1D3 |
InChI Key |
PUXBGTOOZJQSKH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.